

Decoding the Certificate of Analysis for Riboflavin-13C4,15N2: A Technical Guide

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Compound of Interest

Compound Name: Riboflavin-13C4,15N2

Cat. No.: B12053006

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for **Riboflavin-13C4,15N2**, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development applications. Understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results.

Quantitative Data Summary

A Certificate of Analysis for **Riboflavin-13C4,15N2** quantifies its key chemical and physical properties. The following tables summarize the typical data presented.

Table 1: Identification and General Properties

Parameter	Specification
Compound Name	Riboflavin-13C4,15N2
Molecular Formula	$^{13}\text{C}_4\text{C}_{13}\text{H}_{20}^{15}\text{N}_2\text{N}_2\text{O}_6$
Molecular Weight	Approximately 382.32 g/mol
CAS Number	1217461-14-7
Appearance	Orange-yellow crystalline powder
Solubility	Soluble in aqueous solutions, slightly soluble in alcohols

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Typical Specification
Chemical Purity	HPLC-UV/DAD	≥97%
Isotopic Enrichment (^{13}C)	Mass Spectrometry	≥99 atom % ^{13}C
Isotopic Enrichment (^{15}N)	Mass Spectrometry	≥98 atom % ^{15}N
Residual Solvents	GC-MS	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤1.5%

Experimental Protocols

The values presented in the CoA are determined through rigorous analytical testing. The following sections detail the methodologies for the key experiments.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the **Riboflavin-13C4,15N2** and to identify and quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) is used.

Methodology:

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m) is typically employed.
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: The absorbance is monitored at the maximum wavelength for riboflavin, which is around 267 nm or 445 nm.
- Quantification: The purity is calculated by the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Objective: To confirm the identity of the labeled compound and to determine the percentage of ^{13}C and ^{15}N isotopes incorporated.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS).

Methodology:

- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Mass Analysis: The instrument is set to acquire full scan mass spectra over a relevant m/z range to include the unlabeled (M), partially labeled, and fully labeled (M+6 for **Riboflavin- $^{13}\text{C}_4,^{15}\text{N}_2$**) species.

- **Data Analysis:** The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment for both ^{13}C and ^{15}N .

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Riboflavin-13C4,15N2** and to ensure the isotopic labels are at the correct positions.

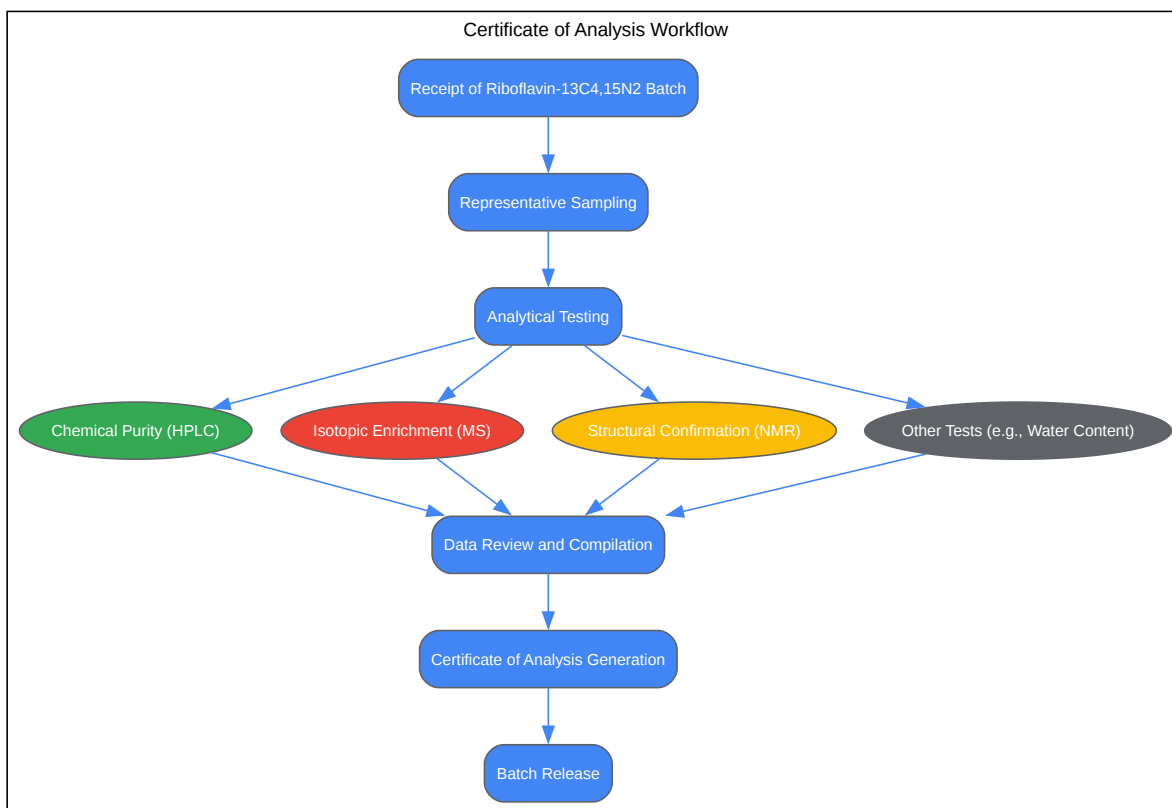
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

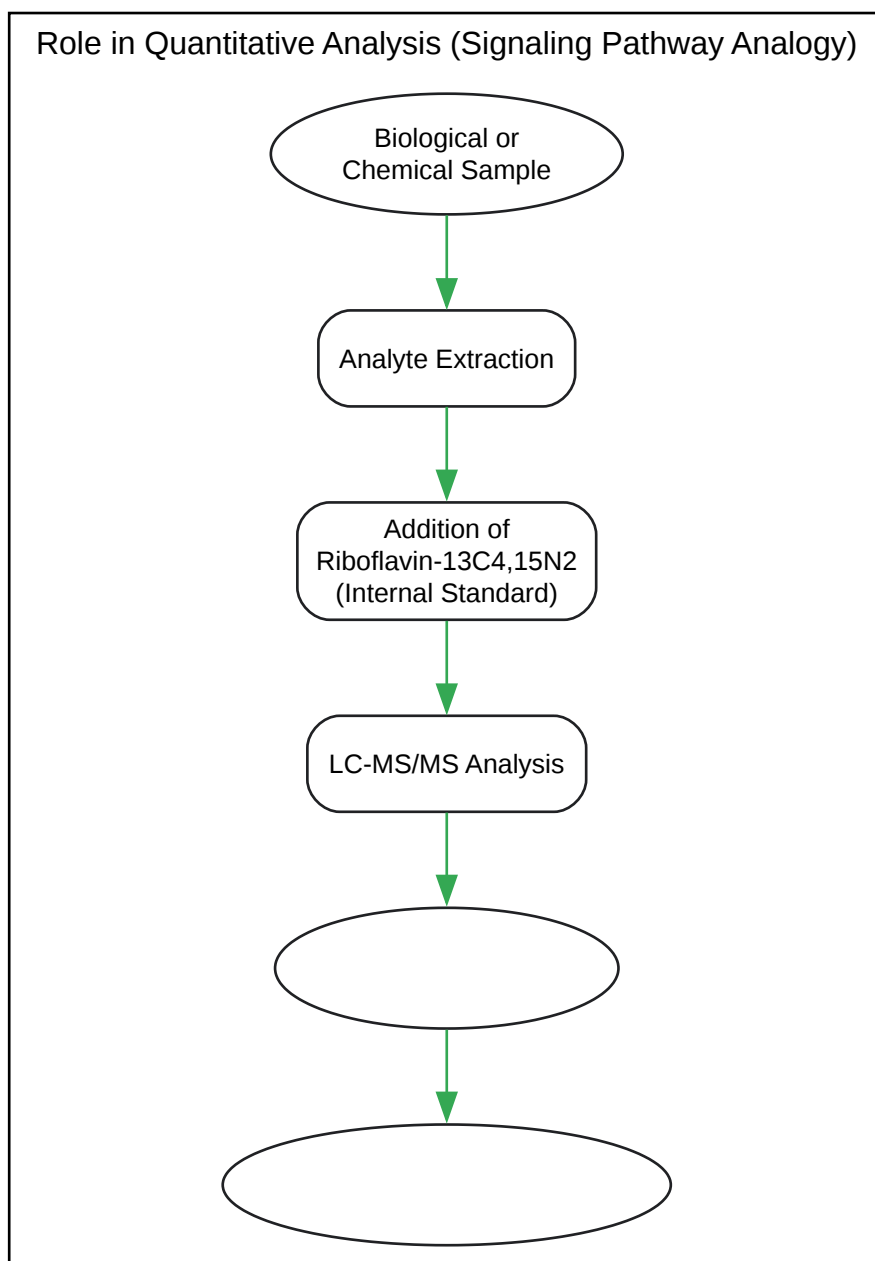
Methodology:

- **Sample Preparation:** The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or deuterium oxide (D_2O).
- **^1H NMR:** A standard proton NMR spectrum is acquired to confirm the overall structure. The integration of the proton signals should be consistent with the number of protons in the molecule.
- **^{13}C NMR:** A carbon-13 NMR spectrum is acquired. The signals corresponding to the ^{13}C -labeled positions will be significantly enhanced.
- **^{15}N NMR:** If required, a nitrogen-15 NMR spectrum can be acquired to confirm the positions of the ^{15}N labels.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of **Riboflavin-13C4,15N2**.





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- To cite this document: BenchChem. [Decoding the Certificate of Analysis for Riboflavin-13C4,15N2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12053006#riboflavin-13c4-15n2-certificate-of-analysis-explained>]

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